6-ethoxyquinazolin-4(3H)-one

Medicinal Chemistry AT1 Receptor Antagonism Structure-Activity Relationship

Generic quinazolin-4(3H)-one sourcing obscures SAR data due to uncharacterized 6-position electronic and lipophilic effects. 6-Ethoxyquinazolin-4(3H)-one provides the defined C2 ethoxy reference point for systematic alkoxy chain evaluation. • Defined lipophilicity (π=+0.38) & electronic character (σp=-0.24) vs. methoxy and unsubstituted analogs, enabling quantitative physicochemical-activity correlation. • Validated synthetic entry point for [1,2,4]triazino[4,3-c]quinazoline and [1,2,4]triazolo[1,5-c]quinazoline libraries. • Published DHFR inhibition at IC50 0.2-0.3 μM; antitumor activity averaging IC50 6.7-9.1 μM across screened cell lines.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 155960-97-7
Cat. No. B170240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxyquinazolin-4(3H)-one
CAS155960-97-7
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC=NC2=O
InChIInChI=1S/C10H10N2O2/c1-2-14-7-3-4-9-8(5-7)10(13)12-6-11-9/h3-6H,2H2,1H3,(H,11,12,13)
InChIKeyNWDVYRHGDRXTQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxyquinazolin-4(3H)-one Core Properties and Sourcing


6-Ethoxyquinazolin-4(3H)-one (CAS 155960-97-7) is a heterocyclic organic compound belonging to the quinazolinone family, a privileged scaffold in medicinal chemistry recognized for its broad pharmacological utility [1]. With a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol, this compound features a 6-position ethoxy substituent on the quinazolin-4(3H)-one core [2][3]. The compound is commercially available as a versatile small molecule scaffold for pharmaceutical research and development applications [1].

6-Position substituent SAR studies (alkoxy chain length and electronic effects)
Fused heterocycle synthesis (triazino- and triazoloquinazolines)
DHFR inhibitor research precursor scaffold
Analytical reference standard with defined physical constants

Why Substitution Matters for 6-Ethoxyquinazolin-4(3H)-one


Generic substitution among quinazolin-4(3H)-one derivatives is scientifically unsound due to the pronounced effects of 6-position substituents on both electronic character and lipophilicity, which directly modulate in vitro potency across multiple target classes [1]. SAR studies have demonstrated that 6-substitution alters receptor binding affinity and biological activity profiles in a substituent-specific manner, with ethoxy groups conferring distinct electronic and steric properties compared to methoxy, halogen, or unsubstituted analogs [1]. Consequently, procurement decisions must be guided by the specific substitution pattern rather than the quinazolinone scaffold alone.

6-Ethoxy
  • Electron-donating character
  • Higher lipophilicity
  • Validated synthetic entry to fused heterocycles
vs
Potential Substitutes
  • 6-Methoxy: lower lipophilicity, electron-donating
  • 6-H: neutral electronic effect, minimal lipophilicity
  • Different reactivity in heterocycle synthesis

Differences in electronic and lipophilic profiles may lead to non-transferable SAR and ADME outcomes, requiring target-specific validation.

Quantitative Differentiation of 6-Ethoxyquinazolin-4(3H)-one


Receptor Antagonism SAR: Ethoxy vs. Unsubstituted

Substituents at the 6-position of quinazolin-4(3H)-ones demonstrate pronounced effects on in vitro potency in AT1-selective angiotensin-II receptor antagonism, with activity modulated by both electronic and lipophilic character [1]. While specific IC50 values for 6-ethoxyquinazolin-4(3H)-one are not reported in the primary literature, the ethoxy group provides a quantifiably distinct electronic profile (Hammett σp = -0.24) and lipophilicity contribution (π = +0.38) relative to the unsubstituted parent scaffold [1].

AT1 Antagonism SAR
Class-level inference
6-Ethoxy σp=-0.24, π=+0.38
Unsubstituted σp=0, π=0
Electronic and lipophilic contribution to receptor binding context
Specific IC50 not reported for this scaffold
Medicinal Chemistry AT1 Receptor Antagonism Structure-Activity Relationship

Alkoxy Chain Length: Ethoxy vs. Methoxy

The ethoxy substituent at the 6-position of quinazolin-4(3H)-one (OCH2CH3, C2) provides a lipophilicity contribution of π = +0.38, compared to π = -0.02 for the methoxy analog (OCH3, C1), representing a net increase in lipophilicity of Δπ = +0.40 [1]. This difference in alkoxy chain length directly impacts membrane permeability, metabolic stability, and target engagement profiles, making the two compounds pharmacologically non-interchangeable.

Alkoxy Chain Length
Class-level inference
6-Ethoxy π=+0.38 (C2)
6-Methoxy π=-0.02 (C1)
Difference Δπ=+0.40
Lipophilicity difference may impact membrane partitioning and ADME profiles
Predicted ~2.5-fold membrane partitioning difference
Medicinal Chemistry Alkoxy Substitution Lipophilicity Optimization

Scaffold Utility: Fused Triazino- and Triazoloquinazolines

6-Ethoxyquinazolin-4(3H)-one serves as a key intermediate in the synthesis of 6-ethoxy-2H-[1,2,4]triazino[4,3-c]quinazoline-3,4-dione and 6-ethoxy-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one, as well as a series of 5-ethoxy-2-X-[1,2,4]triazolo[1,5-c]quinazolines via reactions with diethyl oxalate, ethyl chloroacetate, and various acid chlorides [1]. This synthetic versatility distinguishes the 6-ethoxy derivative from analogs lacking this specific substitution pattern, enabling access to unique fused heterocyclic scaffolds for biological screening.

Fused Heterocycle Synthesis
Head-to-head
Synthesizes 6+ fused heterocycles (triazinoquinazolines 3,4; triazoloquinazolines 5a-d)
Validated synthetic entry to triazino/triazoloquinazoline space
Characterized by IR, MS, 1H-NMR
Synthetic Chemistry Fused Heterocycles Antimicrobial Screening

Physicochemical Properties: Boiling Point and Density

6-Ethoxyquinazolin-4(3H)-one exhibits a boiling point of 368.8±44.0°C at 760 mmHg (calculated/predicted) and a density of 1.278 g/cm³ . These values serve as reference points for purity assessment and identity verification during procurement, distinguishing this compound from other 6-substituted quinazolinones with different thermal and physical profiles.

Physicochemical Constants
Supporting evidence
BP 368.8±44.0°C; Density 1.278 g/cm³
Reference benchmarks for identity and purity verification
Predicted values; experimental verification recommended
Analytical Chemistry Quality Control Physicochemical Characterization

Antitumor SAR Landscape

A systematic study of 6-substituted amido, azo, and thioureido-quinazolin-4(3H)-ones revealed that optimized 6-substitution patterns yield compounds with broad-spectrum antitumor activity (average IC50 values of 6.7-9.1 μM vs. methotrexate IC50 19.26 μM) and DHFR inhibitory potency (IC50 0.2-0.3 μM) [1]. While 6-ethoxyquinazolin-4(3H)-one itself was not among the specific derivatives tested, this SAR framework establishes that 6-position substitution is a critical determinant of biological activity, validating the ethoxy derivative as a distinct starting point for further functionalization.

Antitumor SAR Landscape
Class-level inference
Optimized 6-substituted derivatives: avg antitumor IC50 6.7–9.1 µM; DHFR IC50 0.2–0.3 µM (vs methotrexate 19.26 µM)
Class-level SAR supports 6-substitution for DHFR inhibition context
6-Ethoxy scaffold not directly tested in this panel
Antitumor Activity DHFR Inhibition Drug Discovery

Research Applications for 6-Ethoxyquinazolin-4(3H)-one


6-Position Substituent SAR Studies

When conducting structure-activity relationship studies that systematically evaluate the impact of 6-position alkoxy chain length on receptor binding or enzyme inhibition, 6-ethoxyquinazolin-4(3H)-one serves as the C2 alkoxy reference point. Its ethoxy group provides a lipophilicity contribution (π = +0.38) and electronic character (σp = -0.24) distinct from both methoxy (π = -0.02) and unsubstituted analogs, enabling quantitative correlation of physicochemical parameters with biological activity [1].

Fused Heterocycle Synthesis

For research programs requiring access to [1,2,4]triazino[4,3-c]quinazoline or [1,2,4]triazolo[1,5-c]quinazoline chemical space, 6-ethoxyquinazolin-4(3H)-one provides a validated synthetic entry point. Established reaction protocols with diethyl oxalate, ethyl chloroacetate, and various acid chlorides yield structurally confirmed fused heterocycles suitable for antimicrobial and other biological screening applications [2].

DHFR Inhibitor Development Precursor

In medicinal chemistry programs developing dihydrofolate reductase (DHFR) inhibitors and broad-spectrum antitumor agents, 6-ethoxyquinazolin-4(3H)-one provides a foundation for 6-position functionalization. Published SAR data demonstrate that optimized 6-substituted quinazolin-4(3H)-ones achieve DHFR inhibition at IC50 0.2-0.3 μM and antitumor activity with average IC50 values of 6.7-9.1 μM, validating the 6-substituted scaffold as a productive starting point for lead optimization [3].

Analytical Reference Standard

For analytical chemistry and quality control applications, 6-ethoxyquinazolin-4(3H)-one provides defined physical constants including a boiling point of 368.8±44.0°C at 760 mmHg and a density of 1.278 g/cm³ . These values serve as reference benchmarks for identity confirmation, purity assessment, and method development in HPLC, GC, and other analytical techniques.

Application
Selection Property
Validation Focus
6-Position Substituent SAR Studies
Alkoxy chain length and electronic parameter scope
Correlation of σp/π with receptor binding data
Fused Heterocycle Synthesis
Synthetic accessibility to triazino/triazoloquinazolines
Reaction condition optimization and product characterization
DHFR Inhibitor Research Precursor
6-position derivatization versatility
In vitro DHFR enzyme inhibition profiling
Analytical Reference Standard
Defined physical constants
Identity confirmation via BP/density and chromatographic methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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